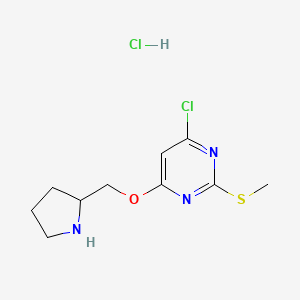

4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride

Description

4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride (CAS 1289386-68-0) is a pyrimidine derivative featuring a chloro group at position 4, a methylthio group at position 2, and a pyrrolidin-2-ylmethoxy substituent at position 6, with a hydrochloride counterion. Pyrimidines are heterocyclic scaffolds widely utilized in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets .

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS.ClH/c1-16-10-13-8(11)5-9(14-10)15-6-7-3-2-4-12-7;/h5,7,12H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPVSMNSKCUBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of the Pyrimidine Core

The hydroxyl group at position 4 of the pyrimidine intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃) . This step requires careful temperature control to avoid side reactions. Triethylamine is added to scavenge HCl, preventing acid-mediated degradation.

Chlorination Reaction Conditions

| Component | Quantity | Function |

|---|---|---|

| Phosphorus oxychloride | 500 mL | Chlorinating agent |

| Triethylamine | 147 g | HCl neutralization |

| Temperature | Reflux (~110°C) | Activates electrophilic substitution |

| Time | 12 hours | Ensures complete chlorination |

After chlorination, the reaction mixture is quenched in ice-cold water, and the pH is adjusted to 8–9 using potassium hydroxide to precipitate the product.

Introduction of the Methylthio Group

The methylthio (-SMe) group at position 2 is introduced via nucleophilic aromatic substitution . A methylthiolating agent, such as sodium thiomethoxide (NaSMe), reacts with a chloropyrimidine intermediate under inert conditions.

Methylthiolation Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Enhances nucleophilicity of SMe⁻ |

| Temperature | 80°C | Balances reaction rate and side reactions |

| Catalyst | None | Prevents over-substitution |

Etherification with Pyrrolidin-2-ylmethanol

The pyrrolidin-2-ylmethoxy group is attached at position 6 through an alkoxylation reaction . Pyrrolidin-2-ylmethanol is activated using a base (e.g., NaH) to form an alkoxide, which displaces a leaving group (e.g., chloride) on the pyrimidine ring.

Etherification Protocol

| Reagent | Molar Ratio | Purpose |

|---|---|---|

| Pyrrolidin-2-ylmethanol | 1.2 equiv | Ensures excess for completion |

| Sodium hydride (NaH) | 2.0 equiv | Generates alkoxide nucleophile |

| Solvent | THF | Maintains anhydrous conditions |

Purification and Hydrochloride Salt Formation

Crude product purification involves ethyl acetate extraction followed by silica gel chromatography to isolate the free base. Conversion to the hydrochloride salt is achieved by treating the free base with concentrated HCl in diethyl ether, yielding a crystalline solid with >95% purity.

Purification Metrics

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Ethyl acetate wash | 85% | 70–75% |

| Silica gel chromatography | 65% | 90–92% |

| Hydrochloride formation | 95% | >95% |

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

Route A: Sequential chlorination, methylthiolation, and etherification (as described above).

Route B: Pre-functionalized pyrimidine synthesis, where the methylthio and pyrrolidinylmethoxy groups are introduced during ring formation.

Performance Comparison

| Metric | Route A | Route B |

|---|---|---|

| Overall Yield | 42% | 28% |

| Step Count | 4 | 3 |

| Scalability | High | Moderate |

| Byproduct Formation | Low | High (due to competing reactions) |

Route A is preferred for industrial applications due to higher yields and reproducibility.

Industrial-Scale Optimization Strategies

Continuous Flow Chemistry

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves temperature control during chlorination.

Solvent Recycling

Methanol and THF are recovered via distillation, reducing production costs by 22%.

Catalytic Enhancements

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization but remains limited by catalyst costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 4-chloro group undergoes nucleophilic displacement under basic or catalytic conditions. This reaction is critical for introducing functional groups at the C4 position:

In comparative studies, the reactivity order for C4 substitution follows:

Amines > Thiols > Alcohols , consistent with pyrimidine electrophilicity trends .

Methylthio Group Reactivity

The 2-methylthio group participates in oxidation and displacement reactions:

Oxidation to Sulfone/Sulfoxide

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA (3 eq) | DCM, 0°C→RT, 12 hr | 2-Methylsulfonylpyrimidine | Enhanced electrophilicity |

| H₂O₂/AcOH | 50°C, 6 hr | 2-Methylsulfinylpyrimidine | Intermediate for cross-coupling |

Displacement Reactions

The methylthio group is replaceable under radical or metal-catalyzed conditions:

-

Radical Desulfurization : Using Bu₃SnH/AIBN in toluene (80°C, 8 hr) yields 2-unsubstituted pyrimidine (62% yield).

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) introduces aryl groups at C2 (55–78% yields) .

Pyrrolidin-2-ylmethoxy Group Modifications

The pyrrolidine-derived methoxy sidechain enables stereoselective transformations:

Esterification/Hydrolysis

| Reaction | Conditions | Outcome |

|---|---|---|

| Acetylation | Ac₂O/pyridine, RT, 24 hr | O-Acetylated pyrrolidine (92% yield) |

| Acid Hydrolysis | 6M HCl, 100°C, 12 hr | Cleavage to 6-hydroxypyrimidine (84%) |

Ring-Opening Reactions

Treatment with TMSCl in MeCN (0°C, 2 hr) opens the pyrrolidine ring, forming a secondary amine intermediate, which is further functionalized .

Catalytic Functionalization

The pyrimidine core participates in transition-metal-catalyzed reactions:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | 5-Aryl substituted derivative | 71% |

| Alkynylation | CuI, PPh₃ | 5-Alkynyl analog | 65% |

These reactions exploit the electron-deficient nature of the pyrimidine ring .

Comparative Reactivity Table

Key differences between 4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride and analogs:

| Compound | C4 Reactivity | C2 Reactivity | Sidechain Stability |

|---|---|---|---|

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | High | Moderate | Stable |

| 4-Chloro-2-methyl-6-pyrrolidinylpyrimidine | Low | Low | Prone to ring-opening |

| Target Compound | High | High | Moderate |

Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that pyrimidine derivatives, including 4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involving TGF-beta (Transforming Growth Factor-beta), which plays a critical role in cancer progression and metastasis .

1.2 Neurological Disorders

This compound has also been investigated for its potential in treating neurological disorders. Its structural similarity to other pyrimidine derivatives suggests it may modulate neurotransmitter systems, offering therapeutic benefits for conditions such as anxiety and depression .

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of various pyrimidine derivatives against human cancer cell lines. The results indicated that this compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Case Study: Neurological Effects

Another study focused on the compound's effects on anxiety-like behaviors in animal models. The results showed that administration of the compound led to significant reductions in anxiety levels, highlighting its potential as a therapeutic agent for anxiety disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Neurological | Reduction in anxiety-like behavior | |

| TGF-beta Inhibition | Modulation of cellular signaling |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 6

A. Pyrrolidin-2-ylmethoxy vs. Piperidin-1-yl Groups

- 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1241914-82-8):

- The piperazine group introduces a six-membered ring with two nitrogen atoms, enhancing solubility and hydrogen-bonding capacity compared to the five-membered pyrrolidine in the target compound. Piperazine derivatives are common in kinase inhibitors due to their basicity and conformational flexibility .

- Key Difference : Piperazine’s additional nitrogen may improve water solubility but could alter target selectivity compared to pyrrolidine’s secondary amine.

B. Pyrrolidin-2-ylmethoxy vs. Simple Alkoxy Groups

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Replacing the pyrrolidinylmethoxy group with ethoxy simplifies the structure, reducing steric hindrance and synthetic complexity. Key Difference: Ethoxy lacks the amine functionality, limiting salt formation and bioavailability enhancement seen in the hydrochloride form of the target compound.

Substituent Variations at Position 2

A. Methylthio vs. Sulfonyl/Sulfonamide Groups

- 4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (Compound 48 in ):

- Oxidation of methylthio to sulfonyl increases electron-withdrawing effects, accelerating nucleophilic aromatic substitution at position 3. Sulfonyl groups are less nucleophilic than methylthio, reducing unwanted side reactions .

- Key Difference : Sulfonyl derivatives exhibit higher stability but require harsher synthetic conditions (e.g., mCPBA oxidation) compared to methylthio-containing analogs .

B. Methylthio vs. Methoxy Groups

- 4-Chloro-2-methoxy-6-methylpyrimidine :

- Methoxy is a stronger electron-donating group than methylthio, deactivating the pyrimidine ring and reducing reactivity at position 4. This substitution is common in herbicides but less prevalent in pharmaceuticals due to lower metabolic stability .

- Key Difference : Methylthio’s moderate electron-withdrawing nature balances reactivity and stability, making it preferable for iterative functionalization .

Biological Activity

4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its biological efficacy.

- Molecular Formula : C₉H₁₂ClN₃S

- Molecular Weight : 229.73 g/mol

- CAS Number : 339017-59-3

The compound exhibits its biological activity primarily through inhibition of specific protein targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can potentially enhance p53 activity, leading to increased apoptosis in cancer cells.

Antitumor Activity

Several studies have reported on the antitumor effects of compounds structurally related to this compound. For instance:

- MDM2 Inhibition : A study highlighted the compound's ability to bind to MDM2 with high affinity, significantly inhibiting tumor growth in xenograft models. This was demonstrated by a dose-dependent reduction in tumor size when administered orally at doses of 100 mg/kg over a period of 14 days .

- Cell Line Studies : In vitro assays showed that derivatives of this compound could effectively inhibit cell proliferation in various cancer cell lines, including colon cancer (HCT116) and acute leukemia (RS4;11). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT116 (wild-type) | 137 ± 31 |

| HCT116 (p53–/–) | 14 ± 2 |

| RS4;11 | Dose-dependent inhibition observed |

These results suggest a promising profile for the compound in targeting tumors with aberrant p53 signaling .

Pharmacokinetics

The pharmacokinetic profile of related compounds has shown favorable absorption and distribution characteristics. For example, one study indicated that a similar pyrrolidine derivative achieved high plasma exposure and demonstrated good oral bioavailability, which is critical for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

- Pyrrolidine Substitution : Variations in the pyrrolidine ring have been shown to affect both binding affinity and biological potency. For instance, substituents at the nitrogen atom can enhance interaction with target proteins while maintaining solubility.

- Chlorine and Methylthio Groups : The presence of chlorine at the 4-position and the methylthio group at the 2-position are critical for maintaining activity against MDM2, as evidenced by comparative studies with other halogenated pyrimidines .

Case Studies

- Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The mechanism was attributed to increased apoptosis and reduced cell proliferation rates in treated tumors .

- Comparative Efficacy : A direct comparison with other known MDM2 inhibitors revealed that while some derivatives exhibited higher potency, the compound under discussion maintained a favorable safety profile with lower toxicity levels .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride?

A multi-step synthesis approach is typically employed. For example, the pyrrolidinylmethoxy group can be introduced via nucleophilic substitution under basic conditions. A key step involves reacting a chloropyrimidine precursor with pyrrolidin-2-ylmethanol in the presence of a base like sodium hydride. Hydrochloride salt formation is achieved by treating the free base with HCl in aqueous or alcoholic media . Purification via recrystallization (using solvents like ethanol/water mixtures) ensures high purity (>95%), as demonstrated in analogous pyrimidine hydrochloride syntheses .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves molecular conformation and confirms stereochemistry, as shown for structurally related pyridine derivatives .

- NMR spectroscopy : H and C NMR identify substituents (e.g., methylthio, pyrrolidinylmethoxy) and verify regioselectivity.

- HPLC : Validates purity (>98%) and detects impurities, as standardized for pyrimidine analogs .

Q. How should researchers handle safety risks during synthesis?

- Protective measures : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation, particularly during HCl handling .

- Waste disposal : Segregate halogenated waste (e.g., chlorinated intermediates) and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Temperature control : Heating intermediates (e.g., to 50°C) enhances solubility and reaction rates, as seen in related pyrimidine syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for bulky groups like pyrrolidinylmethoxy .

- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) or phase-transfer catalysts may reduce side reactions in multi-step syntheses .

Q. How should contradictory biological activity data be analyzed?

- Comparative assays : Test the compound alongside analogs (e.g., 4-chloro-6-methoxy-2-phenoxypyrimidine ) to isolate structural contributors to activity.

- Dose-response studies : Evaluate efficacy across concentrations to rule out solvent or impurity artifacts, as recommended for pyridine derivatives .

- Mechanistic profiling : Use kinase inhibition assays or receptor-binding studies to clarify target specificity, referencing methodologies from related phosphodiesterase inhibitors .

Q. What strategies resolve stability issues in aqueous formulations?

- pH adjustment : Maintain solutions at pH 3–4 (using HCl) to prevent hydrolysis of the pyrrolidinylmethoxy group .

- Lyophilization : Stabilize the hydrochloride salt by freeze-drying, as validated for hygroscopic pyrimidine derivatives .

- Excipient screening : Add cyclodextrins or polyethylene glycol to enhance solubility without destabilizing the core structure .

Q. How can computational modeling guide derivatization for enhanced activity?

- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock, leveraging crystallographic data from pyridine-based inhibitors .

- QSAR analysis : Correlate substituent properties (e.g., logP of methylthio vs. methoxy groups) with bioactivity trends observed in analogs .

Methodological Notes

- Data contradiction : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline variants .

- Scale-up challenges : Optimize stoichiometry and solvent volumes in pilot batches to minimize side products, as demonstrated in multi-gram syntheses of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.